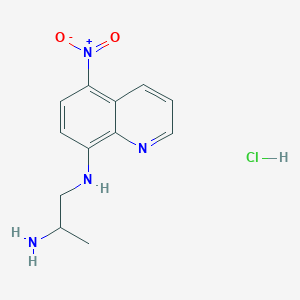![molecular formula C28H25Cl2N3O4 B6053123 N-(3,4-dichlorophenyl)-1-[({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B6053123.png)
N-(3,4-dichlorophenyl)-1-[({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-1-[({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a furan ring, and a dihydroisoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-1-[({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro substituents.
Synthesis of the furan ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The dichlorophenyl and furan intermediates are coupled using a cyclohexylidene linker.
Formation of the dihydroisoquinoline moiety: This involves the cyclization of appropriate precursors to form the dihydroisoquinoline ring.
Final coupling and functionalization: The final step involves coupling the previously synthesized intermediates and introducing the carboxamide functionality.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-1-[({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: The furan ring can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-[({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for organic synthesis and reaction mechanism studies.
Biology: Its potential biological activity is of interest for developing new pharmaceuticals and understanding biological pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-[({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-1-[({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide can be compared with similar compounds such as:
N-(3,4-dichlorophenyl)-2-methyl-2-propenamide: This compound shares the dichlorophenyl group but differs in its overall structure and reactivity.
N-(3,4-dichlorophenyl)methyl-2-oxoethylacetamide: Another compound with a dichlorophenyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems, leading to diverse chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25Cl2N3O4/c29-22-8-7-19(14-23(22)30)32-28(36)33-10-9-17-4-1-2-5-20(17)24(33)16-31-15-21-25(34)12-18(13-26(21)35)27-6-3-11-37-27/h1-8,11,14-15,18,24,34H,9-10,12-13,16H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGNNGFDDXUWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CN=CC3=C(CC(CC3=O)C4=CC=CO4)O)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B6053060.png)
![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B6053066.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6053071.png)
![2-[4-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6053073.png)
![6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)

![2-[4-[[3-(2-Hydroxyethoxy)phenyl]methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B6053092.png)
![5-{2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6053101.png)

![N-ETHYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6053132.png)
![2,6-Di(pyridin-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6053139.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6053145.png)
